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molecular formula C16H15BrN2O2 B8323527 benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate

benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate

Cat. No. B8323527
M. Wt: 347.21 g/mol
InChI Key: ZOBJTMUOPYXRJE-UHFFFAOYSA-N
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Patent
US09227971B2

Procedure details

At 0° C., to the mixture of 1-(5-bromopyridin-2-yl)cyclopropanamine (1.07 g, 5.0 mmol), triethylamine (766 ul, 5.5 mmol) was added benzyl chloroformate (785 ul, 5.5 mmol). The resulting mixture was allowed to stir at it for 1 h. After work up, the crude product was purified by column chromatography on SiO2.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
766 μL
Type
reactant
Reaction Step One
Quantity
785 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([NH2:11])[CH2:10][CH2:9]2)=[N:6][CH:7]=1.C(N(CC)CC)C.Cl[C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:21]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([NH:11][C:20](=[O:21])[O:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH2:9][CH2:10]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C1(CC1)N
Name
Quantity
766 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
785 μL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
to stir at it for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After work up, the crude product was purified by column chromatography on SiO2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=CC(=NC1)C1(CC1)NC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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